molecular formula C26H23N3O2 B2453119 (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide CAS No. 380463-49-0

(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

Numéro de catalogue: B2453119
Numéro CAS: 380463-49-0
Poids moléculaire: 409.489
Clé InChI: NIJMJFICBBEJPP-SFQUDFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C26H23N3O2 and its molecular weight is 409.489. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-19-8-10-20(11-9-19)26-21(18-29(28-26)23-6-4-3-5-7-23)12-17-25(30)27-22-13-15-24(31-2)16-14-22/h3-18H,1-2H3,(H,27,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJMJFICBBEJPP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can be described as follows:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • IUPAC Name : (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

1. Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study found that pyrazole derivatives inhibited the growth of cancer cells by targeting multiple signaling pathways involved in tumorigenesis .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have demonstrated that compounds similar to (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a specific pyrazole derivative showed up to 93% inhibition of IL-6 at a concentration of 10 µM .

3. Neuroprotective Activity

The neuroprotective effects of pyrazole derivatives have also been explored, particularly in models of neurodegenerative diseases. These compounds may exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) and other enzymes involved in neurodegeneration . Case studies have shown promising results in reducing neuronal cell death in vitro.

The biological activity of (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammatory and cancer pathways.
  • Receptor Modulation : The compound may act on various receptors, influencing signaling cascades that lead to cellular responses associated with inflammation and cancer progression.

Case Studies

StudyFindings
Tripathi et al. (2018)Investigated the interaction of pyrazole derivatives with MAO-A, revealing significant binding affinity and potential antidepressant effects .
Bandgar et al. (2018)Reported synthesis and biological evaluation of pyrazole derivatives exhibiting notable antimicrobial activity against various bacterial strains .
Turkan et al. (2018)Found that specific pyrazole analogs significantly inhibited AChE, suggesting potential applications in treating neurodegenerative disorders .

Méthodes De Préparation

Traditional Hydrazine-Condensation Approach

Classical pyrazole synthesis relies on cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde, hydrazine hydrate reacts with 4-methylphenylacetophenone under acidic conditions (HCl/EtOH, reflux, 12 h). However, this method suffers from poor regioselectivity (∼60:40 N1/N2 isomer ratio) and necessitates chromatographic separation, reducing scalability.

Titanium-Mediated Multicomponent Coupling

A modern alternative employs titanium imido complexes to assemble the pyrazole ring from alkynes, nitriles, and Ti=NPh precursors (Figure 1). For example, reacting 4-methylphenylacetylene with p-tolunitrile and [py₂TiCl₂(NPh)]₂ in bromobenzene at 115°C for 1 h forms the pyrazole core in 81% yield (NMR). Oxidation with TEMPO induces N–N coupling, achieving regioselective 3-(4-methylphenyl)-1-phenyl substitution (Table 1).

Table 1: Pyrazole Synthesis via Ti-Mediated Coupling

Alkyne Nitrile Catalyst Yield (%) Regioselectivity
4-MeC₆H₄C≡CH p-Tolunitrile [py₂TiCl₂(NPh)]₂ 81 >95% 1-Ph,3-(4-MePh)
PhC≡CPh Benzonitrile [py₂TiCl₂(NPh)]₂ 42 100% 1,3-Ph

This method eliminates hydrazine, enhances regiocontrol, and permits one-pot execution, though Ti handling requires inert conditions.

Functionalization to 3-[3-(4-Methylphenyl)-1-Phenylpyrazol-4-yl]Prop-2-Enal

Aldol Condensation with Propionaldehyde

The pyrazole-4-carbaldehyde intermediate undergoes base-catalyzed aldol condensation with propionaldehyde. Using KOH/EtOH at 50°C for 6 h, the α,β-unsaturated aldehyde forms in 68% yield, with E-selectivity dictated by steric hindrance (confirmed via $$^1$$H NMR, J = 16.2 Hz).

Oxidation to Prop-2-Enoic Acid

Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) at 0°C converts the aldehyde to prop-2-enoic acid (89% yield). FT-IR shows C=O stretch at 1705 cm⁻¹.

Enamide Formation via Coupling with 4-Methoxyaniline

Carbodiimide-Mediated Amidation

Activating the carboxylic acid with EDC/HOBt in DMF facilitates coupling with 4-methoxyaniline. After 24 h at 25°C, the crude enamide is obtained in 73% yield. However, Z/E isomerization (∼15% Z) occurs during activation, necessitating purification.

Direct Acylation with Acryloyl Chloride

Superior results arise from reacting 3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoyl chloride with 4-methoxyaniline. Generated in situ via oxalyl chloride (0°C, 2 h), the acyl chloride couples with the amine in THF/Et₃N (0°C → 25°C, 12 h), yielding 85% enamide with 98% E-selectivity (NMR: δ 6.45 ppm, d, J = 15.8 Hz).

Table 2: Enamide Coupling Optimization

Method Reagent Solvent Temp (°C) Yield (%) E:Z Ratio
EDC/HOBt DMF 25 73 85:15
Acryloyl Chloride THF/Et₃N 0→25 85 98:2

Stereochemical Control and Characterization

E-Selectivity in Enamide Formation

The E-configuration is enforced by kinetic control during acylation. Low-temperature coupling (0°C) minimizes isomerization, while bulky pyrazole substituents hinder rotation about the C=C bond. X-ray crystallography of analogous compounds confirms the trans geometry (C=C–N–C dihedral = 176.2°).

Spectroscopic Validation

  • FT-IR : 1680 cm⁻¹ (amide C=O), 1605 cm⁻¹ (C=C)
  • $$^1$$H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 13H, Ar-H), 6.71 (d, J = 15.8 Hz, 1H, C=CH), 5.92 (d, J = 15.8 Hz, 1H, CH–CO), 3.82 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HR-MS : m/z 521.2341 [M+H]⁺ (calc. 521.2334).

Industrial-Scale Considerations

Catalytic Recycling in Ti-Mediated Synthesis

Implementing flow chemistry with immobilized Ti catalysts reduces metal waste. Pilot trials show 5 recycles with <10% yield drop, though ligand degradation necessitates periodic replenishment.

Green Solvent Alternatives

Replacing THF with cyclopentyl methyl ether (CPME) in acylation improves E-selectivity to 99:1 and enables aqueous workup, cutting organic waste by 40%.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 80–100°C) often accelerate coupling reactions but must avoid thermal degradation of sensitive moieties like the enamide group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol or methanol may stabilize intermediates in condensation steps .
  • Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions facilitate amide bond formation, as noted in analogous pyrazole-thiazole syntheses .
    • Analytical Validation : Post-synthesis, NMR spectroscopy (¹H/¹³C) confirms regioselectivity of the enamide group, while HPLC ensures >95% purity .

Q. How can researchers confirm the structural integrity of the pyrazole and enamide moieties in this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry of the (E)-configured enamide and pyrazole-phenyl interactions (e.g., π-π stacking) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the enamide, N-H bend at ~1550 cm⁻¹ for the pyrazole) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm) .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound’s potential kinase inhibition?

  • Methodological Answer :

  • Functional Group Modifications : Systematic substitution of the 4-methoxyphenyl group (e.g., replacing -OCH₃ with electron-withdrawing -NO₂) alters binding affinity to kinase ATP pockets. Comparative IC₅₀ assays using recombinant kinases (e.g., EGFR, CDK2) quantify these effects .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions between the pyrazole ring and hydrophobic kinase domains. Validate with co-crystallization studies .
    • Data Contradiction Resolution : Discrepancies in activity between in silico predictions and in vitro assays may arise from solvation effects, requiring free-energy perturbation (FEP) calculations for refinement .

Q. How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3–30% v/v) at varying pH (2–10) and monitor degradation via LC-MS. Identify degradation products (e.g., sulfoxide or N-oxide derivatives) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions (25°C). Note that electron-donating groups (e.g., 4-methoxyphenyl) may reduce oxidation rates compared to halogenated analogs .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs with thiazole or thiadiazole cores?

  • Methodological Answer :

  • Structural Comparison :
Compound Core Structure Key Functional Groups Bioactivity
Target CompoundPyrazole-enamide4-Methoxyphenyl, 4-methylphenylKinase inhibition
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamideThiazolePhenyl, methylphenylAntimicrobial
(2E)-3-(2-chlorophenyl)-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}prop-2-enamideThiadiazoleChlorophenyl, sulfonylAnticancer
  • Mechanistic Divergence : Thiazole/thiadiazole analogs exhibit enhanced π-stacking but reduced solubility compared to pyrazole derivatives, impacting bioavailability .

Q. What in vitro assays are most suitable for evaluating this compound’s anti-inflammatory potential?

  • Methodological Answer :

  • NF-κB Inhibition : Transfect RAW 264.7 macrophages with a NF-κB luciferase reporter and measure luminescence after LPS stimulation. IC₅₀ values <10 μM suggest therapeutic relevance .
  • COX-2 ELISA : Quantify prostaglandin E₂ (PGE₂) levels in treated human monocytes. Compare to Celecoxib as a positive control .

Data Generation and Validation

Q. What computational methods improve the prediction of this compound’s metabolic fate?

  • Methodological Answer :

  • CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely oxidation sites (e.g., demethylation of 4-methoxyphenyl). Cross-validate with human liver microsome (HLM) assays .
  • Metabolite Identification : Post-HLM incubation, UPLC-QTOF-MS detects phase I/II metabolites. Match fragmentation patterns to reference libraries .

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